molecular formula C8H13N3O2 B13207387 2-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine

2-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine

Cat. No.: B13207387
M. Wt: 183.21 g/mol
InChI Key: UUNOWIZGHFTHNY-UHFFFAOYSA-N
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Description

2-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a tetrahydrofuran (THF) moiety at the 3-position and an ethylamine chain at the 5-position. This compound is cataloged under CAS numbers 1483295-31-3 and 1542833-32-8 . It is classified as a building block in organic synthesis, though commercial availability has been discontinued . Its structure combines the rigidity of the oxadiazole ring with the oxygen-containing THF group, which may enhance solubility and influence biological interactions.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

2-[3-(oxolan-2-yl)-1,2,4-oxadiazol-5-yl]ethanamine

InChI

InChI=1S/C8H13N3O2/c9-4-3-7-10-8(11-13-7)6-2-1-5-12-6/h6H,1-5,9H2

InChI Key

UUNOWIZGHFTHNY-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NOC(=N2)CCN

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the tetrahydrofuran and ethanamine groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the amine group. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane.

Scientific Research Applications

2-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Oxadiazole Derivatives

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Substituent (3-position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
Target compound Tetrahydrofuran-2-yl C₉H₁₃N₃O₂ 199.22* Not reported
2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine HCl CF₃ C₅H₆F₃N₃O·HCl 217.6 Not reported
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine HCl 4-Cl-C₆H₄ C₁₀H₁₁Cl₂N₃O 260.12 Not reported
2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine CH₃ C₅H₈N₃O 114.13 116–119 (as oxalate)
2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine HCl Furan-2-yl C₈H₁₀ClN₃O₂ 215.64 Not reported
2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine diHCl Pyridin-4-yl C₉H₁₂Cl₂N₄O 263.13 Not reported

*Calculated based on molecular formula.

Key Observations:
  • Aromatic Substituents (e.g., 4-Cl-C₆H₄): The 4-chlorophenyl analog (260.12 g/mol) demonstrates increased hydrophobicity, which may enhance membrane permeability .
  • Thermal Stability :

    • The methyl-substituted analog (compound 7, ) has a lower melting point (116–119°C as oxalate), suggesting reduced crystallinity compared to bulkier substituents.

Commercial and Research Status

  • The target compound is discontinued commercially, limiting accessibility .
  • Analogs like the trifluoromethyl and chlorophenyl derivatives remain available for research, offering alternatives with tunable properties .

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